l-Atabrine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

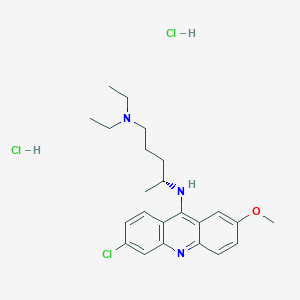

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVBVICMUEIKS-GGMCWBHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of l-Atabrine Dihydrochloride (Quinacrine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Atabrine dihydrochloride, more commonly known as quinacrine, is a synthetic 9-aminoacridine derivative with a long history of use as an antimalarial agent.[1] In recent decades, a resurgence of interest in quinacrine has unveiled its potent and multifaceted anticancer properties. This technical guide provides a comprehensive overview of the core mechanisms of action of quinacrine, with a focus on its effects on key cellular processes implicated in cancer. We will delve into its role as a DNA intercalator and topoisomerase inhibitor, its intricate modulation of the p53 and NF-κB signaling pathways, its ability to impede DNA repair mechanisms, its function as a phospholipase A2 inhibitor, and its capacity to induce nucleolar stress. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development, offering insights into the experimental validation of quinacrine's mechanisms and providing a foundation for future investigations and therapeutic applications.

DNA Intercalation and Topoisomerase Inhibition

A primary and well-established mechanism of quinacrine's cytotoxic action is its direct interaction with DNA. The planar aromatic ring structure of the acridine core allows quinacrine to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[2] This physical distortion of the DNA structure interferes with fundamental cellular processes.

Furthermore, quinacrine has been identified as a catalytic inhibitor of topoisomerase II (Topo II).[3] Unlike Topo II poisons that stabilize the enzyme-DNA cleavage complex, quinacrine inhibits the catalytic activity of the enzyme, preventing the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.[3][4] This inhibition of Topoisomerase II contributes to the induction of DNA damage and subsequent cell cycle arrest and apoptosis.[4][5]

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)

This protocol is adapted from methodologies described for assessing Topo II catalytic inhibitors.[3]

Objective: To determine the inhibitory effect of quinacrine on the relaxation of supercoiled DNA by Topoisomerase IIα.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

-

Quinacrine dihydrochloride stock solution (dissolved in DMSO)

-

Etoposide (VP-16) as a positive control for a Topo II poison

-

Loading Dye (containing Ficoll/glycerol and a tracking dye)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of quinacrine (e.g., 1 µM to 50 µM). Include a no-drug control and a positive control (etoposide).

-

Initiate the reaction by adding human Topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the loading dye containing SDS and proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Expected Results: In the absence of an inhibitor, Topoisomerase II will convert the fast-migrating supercoiled DNA into slower-migrating relaxed topoisomers. A catalytic inhibitor like quinacrine will prevent this conversion, resulting in the persistence of the supercoiled DNA band.

Modulation of p53 and NF-κB Signaling Pathways

A pivotal aspect of quinacrine's anticancer activity is its ability to dually modulate two critical signaling pathways: the tumor suppressor p53 pathway and the pro-survival Nuclear Factor-kappa B (NF-κB) pathway.

Activation of the p53 Pathway

Quinacrine has been shown to activate the p53 signaling cascade, a central regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[2][4] Mechanistically, quinacrine can induce p53 stabilization.[2] One proposed mechanism for this stabilization is through the inhibition of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By preventing the degradation of p53, quinacrine leads to its accumulation and subsequent activation of downstream target genes such as p21, which mediates cell cycle arrest, and Bax, which promotes apoptosis.[6] This activation of p53-mediated apoptosis is a key contributor to quinacrine's cytotoxicity in cancer cells with wild-type p53.[6]

Inhibition of the NF-κB Pathway

Concurrently with p53 activation, quinacrine effectively suppresses the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival, proliferation, and resistance to therapy.[7][8] Quinacrine's inhibitory effect on NF-κB is multi-faceted. It has been shown to decrease the phosphorylation of IKKα/β, the p65 subunit, and IκBα.[7] Furthermore, studies have demonstrated that quinacrine can prevent the binding of the p65 subunit of NF-κB to the promoter regions of its target genes, thereby inhibiting their transcription.[9] This leads to the downregulation of anti-apoptotic proteins such as c-FLIP and Mcl-1, sensitizing cancer cells to apoptosis.[7][8]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a method to quantify the inhibitory effect of quinacrine on NF-κB transcriptional activity.

Objective: To measure the effect of quinacrine on TNF-α-induced NF-κB-dependent gene expression.

Materials:

-

Cancer cell line (e.g., HT29, RKO)

-

NF-κB luciferase reporter plasmid

-

Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)

-

Lipofectamine or other transfection reagent

-

Quinacrine dihydrochloride

-

TNF-α

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of quinacrine.

-

Pre-treat the cells with quinacrine for a specified time (e.g., 2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a further period (e.g., 6 hours) to activate the NF-κB pathway.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Expected Results: TNF-α stimulation should lead to a significant increase in firefly luciferase activity in the absence of quinacrine. Treatment with quinacrine is expected to cause a dose-dependent decrease in TNF-α-induced luciferase activity, indicating inhibition of the NF-κB signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Low doses of niclosamide and quinacrine combination yields synergistic effect in melanoma via activating autophagy-mediated p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Stereochemistry of l-Atabrine Dihydrochloride

This technical guide provides a comprehensive overview of the chemical synthesis and critical stereochemical aspects of l-Atabrine dihydrochloride, also known as l-quinacrine dihydrochloride. The document details the multi-step synthesis of the racemic compound, discusses its stereochemistry, and outlines modern methods for the chiral resolution required to isolate the levorotatory enantiomer.

Stereochemistry of Atabrine

Atabrine (quinacrine) is a chiral compound, existing as a pair of enantiomers due to a single stereocenter in its alkyl side chain. The biological and pharmacological properties of these enantiomers can differ significantly.

-

Chiral Center : The chirality of Atabrine originates from the carbon atom at the 1-position of the N,N-diethylpentane-1,4-diamine side chain (the carbon bonded to the acridine ring, a methyl group, a hydrogen atom, and the rest of the alkyl chain).

-

Enantiomers : The two enantiomers are designated as dextrorotatory (d) and levorotatory (l), based on the direction they rotate plane-polarized light.[1][2][3] They can also be described by their absolute configuration using the Cahn-Ingold-Prelog (R/S) notation.[4][5]

-

l-Atabrine : The "l" prefix denotes the levorotatory isomer, which rotates plane-polarized light to the left (counter-clockwise).[1][3] This corresponds to the (R)-absolute configuration, making the full designation (R)-(-)-Atabrine.[6] l-Atabrine has been identified as the less active enantiomer in studies of antiprion activity.

Synthesis of Racemic Atabrine Dihydrochloride

The synthesis of Atabrine is a multi-step process that typically produces a racemic mixture of the d- and l-enantiomers. The overall strategy involves the synthesis of a key acridine intermediate, which is then condensed with a chiral diamine side chain. The general synthesis was developed in the 1930s.[7]

The pathway begins with the synthesis of the core heterocyclic structure, 6,9-dichloro-2-methoxyacridine, followed by a nucleophilic substitution reaction with 4-diethylamino-1-methylbutylamine.[7]

Figure 1: General synthesis pathway for Racemic Atabrine Dihydrochloride.

Experimental Protocols

The following sections provide representative protocols for each major step in the synthesis of racemic Atabrine.

Step 1: Synthesis of 2-(4-methoxyanilino)-4-chlorobenzoic acid

This step involves an Ullmann condensation reaction between 2,4-dichlorobenzoic acid and p-anisidine.

-

Reagents: 2,4-dichlorobenzoic acid, p-anisidine, potassium carbonate (anhydrous), copper powder (catalyst), and a high-boiling point solvent (e.g., amyl alcohol or nitrobenzene).

-

Procedure:

-

Combine 2,4-dichlorobenzoic acid, p-anisidine, and potassium carbonate in a reaction vessel equipped with a reflux condenser and mechanical stirrer.

-

Add a catalytic amount of copper powder.

-

Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add water to dissolve the potassium salts.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water to remove impurities, and dry.

-

Recrystallize from ethanol or acetic acid to yield purified 2-(4-methoxyanilino)-4-chlorobenzoic acid.

-

Step 2: Synthesis of 6,9-dichloro-2-methoxyacridine

The intermediate acid undergoes a cyclization and chlorination reaction using phosphorus oxychloride.[7]

-

Reagents: 2-(4-methoxyanilino)-4-chlorobenzoic acid, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a fume hood, carefully add 2-(4-methoxyanilino)-4-chlorobenzoic acid to an excess of phosphorus oxychloride in a flask fitted with a reflux condenser.

-

Heat the mixture gently to reflux (approx. 110-120 °C) for 2-3 hours.[8] The solution should become clear.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.

-

Make the solution alkaline by slowly adding a concentrated base (e.g., NaOH or NH₄OH) to precipitate the crude acridine base.

-

Filter the yellow precipitate, wash thoroughly with water, and dry.

-

The crude 6,9-dichloro-2-methoxyacridine can be purified by recrystallization from a suitable solvent like toluene or xylene.

-

Step 3: Synthesis of Racemic Atabrine Dihydrochloride

The final step is the condensation of the acridine intermediate with the chiral side chain, 4-diethylamino-1-methylbutylamine.[7][9]

-

Reagents: 6,9-dichloro-2-methoxyacridine, 4-diethylamino-1-methylbutylamine, phenol (as solvent/catalyst), hydrochloric acid.

-

Procedure:

-

Melt phenol in a reaction vessel and add 6,9-dichloro-2-methoxyacridine. Heat the mixture to approximately 100-120 °C.

-

Slowly add 4-diethylamino-1-methylbutylamine to the mixture.

-

Maintain the temperature for 2-4 hours until the condensation is complete.[8]

-

Cool the mixture and dissolve it in dilute hydrochloric acid.

-

Extract with an organic solvent (e.g., toluene) to remove the phenol.

-

Make the aqueous layer basic with sodium hydroxide to precipitate the free Atabrine base.

-

Extract the free base into an organic solvent like ether or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate and filter.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the dihydrochloride salt.

-

Filter the bright yellow solid, wash with cold ether, and dry under vacuum to yield racemic Atabrine dihydrochloride.

-

Chiral Resolution of l-Atabrine

The synthesis described yields a 1:1 racemic mixture of d- and l-Atabrine. To obtain the pure l-enantiomer, a chiral resolution step is required. Modern methods typically employ chiral chromatography. A published method details the separation of quinacrine enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[10][11][12]

Experimental Protocol: Chiral HPLC Resolution

-

Chromatographic System: HPLC system with a UV detector.

-

Chiral Column: Ristocetin-based macrocyclic glycopeptide CSP (e.g., Chirobiotic R column, 150 × 4.6 mm, 5.0 µm).[10][11][12]

-

Mobile Phase: A mixture of methanol, acetonitrile, water, and triethylamine (e.g., 60:30:10:0.1 v/v/v/v).[10][11]

-

Detection: UV detection at an appropriate wavelength.

-

Procedure:

-

Prepare a stock solution of racemic Atabrine dihydrochloride in the mobile phase or a compatible solvent.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Elute the enantiomers isocratically. The two enantiomers will exhibit different retention times.

-

Collect the fractions corresponding to the desired l-Atabrine peak.

-

Combine the collected fractions and remove the solvent under reduced pressure to isolate the purified l-Atabrine.

-

Figure 2: A typical experimental workflow for the chiral resolution of l-Atabrine using HPLC.

Data Presentation

Quantitative data for this compound and its chromatographic separation are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-diethylpentane-1,4-diamine;dihydrochloride | [6] |

| Synonyms | (R)-(-)-Quinacrine dihydrochloride | [6] |

| Molecular Formula | C₂₃H₃₀ClN₃O · 2HCl | [13] |

| Molecular Weight | 472.9 g/mol | [13] |

| CAS Number | 56100-42-6 | - |

| Appearance | Bright yellow crystalline solid | [14] |

| Melting Point | 248-250 °C (decomposes) | [13][14] |

| Solubility | Water (50 mg/mL with heat), DMSO (20 mg/mL) | [13] |

Table 2: Representative Chromatographic Resolution Parameters

The following data are derived from a published method for the enantiomeric resolution of quinacrine on a Chirobiotic R column.[11]

| Parameter | First Eluting Enantiomer | Second Eluting Enantiomer |

| Retention Factor (k') | 1.30 | 4.60 |

| Separation Factor (α) | \multicolumn{2}{c | }{3.54} |

| Resolution Factor (Rs) | \multicolumn{2}{c | }{2.08} |

References

- 1. Optical rotation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Absolute configuration - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. QUINACRINE DIHYDROCHLORIDE | 69-05-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of l-Atabrine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of l-Atabrine dihydrochloride, also known as the levorotatory enantiomer of quinacrine dihydrochloride. The information is presented to support research, development, and application of this compound.

Nomenclature and Structure

This compound is the less active enantiomer of the antimalarial and antiprion agent quinacrine.[1][2]

-

IUPAC Name: (S)-N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-diethylpentane-1,4-diamine dihydrochloride

-

Synonyms: l-Quinacrine dihydrochloride

-

CAS Number: 56100-42-6[1]

-

Molecular Formula: C₂₃H₃₂Cl₃N₃O[2]

-

Chemical Structure:

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Data for the racemic mixture, quinacrine dihydrochloride, is also included for comparison, as it is more widely reported.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 472.88 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | >98% | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL (105.74 mM) (requires sonication) | [2] |

| DMSO | 20 mg/mL (42.29 mM) (requires sonication) | [1][3] |

Table 3: Spectroscopic Properties (of Quinacrine Dihydrochloride)

| Property | Value | Source(s) |

| UV-Vis λmax | 223, 283, 346, 427, 449 nm | |

| Fluorescence Excitation | 436 nm | |

| Fluorescence Emission | 525 nm |

Experimental Protocols

This section details the standard methodologies for determining the key physical and chemical properties outlined above.

3.1. Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the solid this compound transitions to a liquid state.

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe.

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

3.2. Solubility Determination (Kinetic Shake-Flask Method)

This protocol is designed to determine the solubility of this compound in aqueous and organic solvents like DMSO.

-

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

-

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water or DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

-

3.3. UV-Visible Absorbance Spectrum Determination

This protocol outlines the procedure for determining the wavelengths of maximum absorbance (λmax) for this compound.

-

Principle: A solution of the compound is scanned over a range of ultraviolet and visible wavelengths to identify the wavelengths at which it absorbs light most strongly.

-

Procedure:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water or ethanol) in which the compound is fully soluble. The concentration should be such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 to 0.8 absorbance units).

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to prepare the sample).

-

Spectral Scan: The sample solution is placed in a cuvette, and the absorbance is measured over a specified wavelength range (e.g., 200-600 nm).

-

Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelengths of maximum absorbance (λmax).

-

Biological Activity and Signaling Pathways

This compound is known for its antiprion activity. Its racemic form, quinacrine, has been shown to exert anticancer effects by modulating key signaling pathways. Quinacrine inhibits the PI3K/AKT/mTOR signaling pathway, which leads to the suppression of the transcription factor NF-κB and the activation of the tumor suppressor p53.

Caption: Signaling pathway of l-Atabrine/Quinacrine.

Experimental Workflow: In Vitro Antiprion Activity Assay

The following diagram illustrates a typical workflow for screening compounds for antiprion activity using a cell-based assay.

Caption: Workflow for in vitro antiprion activity assay.

References

l-Atabrine Dihydrochloride as an Enantiomer of Quinacrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, also known as Atabrine, is a synthetic 9-aminoacridine derivative that has been historically utilized as an antimalarial, antiprotozoal, and antirheumatic agent.[1][2] More recently, its potential as an anticancer and antiprion agent has garnered significant interest.[1] Quinacrine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers, due to a stereocenter in its alkyl side chain.[3][4] This technical guide focuses on l-Atabrine dihydrochloride, the levorotatory enantiomer of quinacrine, providing a comprehensive overview of its properties, relevant experimental protocols, and its role in various signaling pathways, in comparison to its dextrorotatory counterpart and the racemic mixture.

While some studies have shown little stereoselectivity in the in vitro antimalarial activity of quinacrine enantiomers, differences in their pharmacokinetics and binding affinities to polynucleotides have been observed.[5][6] Notably, this compound has been described as a less active enantiomer of quinacrine in the context of antiprion activity.[7][8][9] Understanding the distinct characteristics of each enantiomer is crucial for the development of more targeted and effective therapeutics.

Physicochemical and Pharmacokinetic Properties

The separation and characterization of quinacrine enantiomers are essential for evaluating their individual contributions to the overall pharmacological profile of the racemic drug. The following tables summarize key quantitative data for this compound and quinacrine.

Physicochemical Data

| Property | This compound | Racemic Quinacrine |

| Molecular Formula | C23H32Cl3N3O | C23H30ClN3O |

| Molecular Weight | 472.88 g/mol [8] | 399.9 g/mol [10] |

| CAS Number | 56100-42-6[8] | |

| Melting Point | 248-250 °C[10] | |

| Solubility | DMSO: 20 mg/mL (42.29 mM)[8][11] | Slightly soluble in water[10] |

| pKa | 10.3[10] | |

| LogP | 5.5[10] |

Pharmacokinetic Data

While specific pharmacokinetic data for this compound is limited, studies on racemic quinacrine provide general insights. Quinacrine is rapidly absorbed from the gastrointestinal tract and is slowly excreted, primarily via the kidneys.[12][13] It is important to note that many chiral drugs exhibit stereoselectivity in their pharmacokinetics, which can lead to different plasma concentrations of the individual enantiomers after administration of the racemate.[14] For instance, the l-form of quinacrine is partially eliminated unchanged, while the d-form is apparently completely metabolized.[10]

Experimental Protocols

Enantiomeric Resolution of Quinacrine

The separation of quinacrine enantiomers is a critical step for their individual study. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method.

Protocol: Chiral HPLC Separation of Quinacrine Enantiomers [15][16][17]

-

Mobile Phase: Two different eluents can be used:

-

Detection: UV detection.

-

Sample Preparation: Solutions of primaquine, quinacrine, and tafenoquine (1.0 mg/mL) are prepared in methanol.[17]

-

Expected Outcome: Baseline separation of the enantiomers. In one study, with Eluent II, only quinacrine was resolved with retention factors of 1.30 and 4.60, and separation and resolution factors of 3.54 and 2.08, respectively.[16] The chiral recognition mechanism is attributed to π-π interactions and hydrogen bonding between the analytes and the chiral stationary phase.[15][17]

Workflow for Chiral HPLC Separation

Signaling Pathways and Mechanism of Action

Quinacrine's diverse pharmacological effects are a result of its interaction with multiple cellular targets and signaling pathways.[1] While research on the specific signaling effects of this compound is not extensive, the known mechanisms of racemic quinacrine provide a foundation for further investigation.

DNA Intercalation and Replication Inhibition

A primary mechanism of action for quinacrine is its ability to intercalate between DNA base pairs, which inhibits DNA and RNA synthesis.[10][12][18][19] This action is central to its antimalarial and potential anticancer effects. Studies have shown that the enantiomers of quinacrine exhibit differential binding affinities to polynucleotides. The levorotatory enantiomer (l-quinacrine) has a higher binding affinity for poly(dG-dC)•poly(dG-dC) compared to the dextrorotatory enantiomer, with a binding constant approximately three times greater.[6]

Modulation of Cancer-Related Signaling Pathways

In the context of cancer, quinacrine has been shown to modulate several key signaling pathways:

-

p53 Activation and NF-κB Inhibition: Quinacrine can induce the p53 signaling pathway and simultaneously inhibit NF-κB, independent of its DNA-damaging effects.[1]

-

Autophagy Induction: The drug can trigger autophagic signaling, which is linked to its p53 upregulation activity.[1]

-

TRAIL Sensitivity Restoration: Quinacrine can restore sensitivity to TRAIL (TNF-related apoptosis-inducing ligand) in various cancer cell lines.[1]

-

Phospholipase A2 (PLA2) Inhibition: Quinacrine is an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes and cancer.[12][20]

Signaling Pathway of Quinacrine in Cancer Cells

Conclusion

This compound, as the levorotatory enantiomer of quinacrine, presents a unique profile that warrants further investigation. While it has been noted to be less active in certain contexts, such as antiprion activity, its distinct binding affinities and potential for stereoselective pharmacokinetics highlight the importance of studying enantiomers individually.[7][8][9] A deeper understanding of the specific interactions of this compound with biological targets will be instrumental for the rational design of new drugs with improved efficacy and reduced side effects. This technical guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this specific stereoisomer.

References

- 1. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review | MDPI [mdpi.com]

- 2. Quinacrine: A Treatment Option That Should Not Be Overlooked | Actas Dermo-Sifiliográficas [actasdermo.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinine – Chiralpedia [chiralpedia.com]

- 5. Antimalarial activity of optical isomers of quinacrine dihydrochloride against chloroquine-sensitive and -resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential binding of the enantiomers of chloroquine and quinacrine to polynucleotides: implications for stereoselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound - MedChem Express [bioscience.co.uk]

- 10. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - tcsc0040941 - Taiclone [taiclone.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. dermnetnz.org [dermnetnz.org]

- 14. Stereoselectivity in the pharmacodynamics and pharmacokinetics of the chiral antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Antiprion Potential of l-Atabrine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). The accumulation of PrPSc in the central nervous system leads to progressive neuronal loss and eventual death. Currently, there are no effective therapies for prion diseases. This technical guide provides an in-depth analysis of the antiprion activity of l-Atabrine dihydrochloride, the levorotatory enantiomer of the antimalarial drug quinacrine. While initial studies on quinacrine showed promise in cell culture models, clinical trials ultimately demonstrated a lack of efficacy in human patients. This guide will delve into the quantitative data, experimental methodologies, and proposed mechanisms of action related to l-Atabrine's effect on prion propagation, offering a comprehensive resource for researchers in the field of prion therapeutics.

Introduction to Antiprion Activity of Acridine Derivatives

The acridine derivative quinacrine, historically used as an antimalarial agent, was identified as a potent inhibitor of PrPSc formation in scrapie-infected neuroblastoma (ScN2a) cells.[1][2][3] This discovery prompted further investigation into its potential as a therapeutic for Creutzfeldt-Jakob disease (CJD) and other prionopathies. Quinacrine is a chiral molecule, existing as two enantiomers: (S)-quinacrine and (R)-quinacrine (l-Atabrine). Subsequent research revealed a stereoselective inhibition of prion propagation, with the (S)-enantiomer exhibiting greater antiprion activity than the (R)-enantiomer, l-Atabrine.[4] Despite promising in vitro results, clinical trials with racemic quinacrine did not show a significant survival benefit in patients with prion disease.[1][5][6] Understanding the specific activity and mechanisms of each enantiomer is crucial for the rational design of more effective antiprion therapeutics.

Quantitative Analysis of Antiprion Activity

The antiprion efficacy of this compound and its related compounds has been primarily evaluated in vitro using prion-infected cell lines. The most commonly used model is the mouse neuroblastoma cell line ScN2a, which is persistently infected with the Rocky Mountain Laboratory (RML) scrapie strain. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50), representing the concentration of the compound required to reduce PrPSc levels by 50%, is the standard metric for quantifying antiprion activity.

| Compound | Cell Line | Prion Strain | EC50/IC50 (µM) | Reference |

| (R)-Quinacrine (l-Atabrine) | ScN2a | RML | Less potent than (S)-quinacrine | [4] |

| (S)-Quinacrine | ScN2a | RML | More potent than (R)-quinacrine | [4] |

| Quinacrine (racemic) | ScN2a | RML | ~0.3 - 0.4 | [2][7] |

| Quinacrine (racemic) | ScN2a | 22L | ~0.59 | |

| Quinacrine (racemic) | ScN2a | Fukuoka-1 | ~1.88 |

Note: Specific EC50/IC50 values for this compound are not consistently reported in the literature, with most studies focusing on the racemic mixture or the more active (S)-enantiomer. The available data indicates that (R)-quinacrine is the less active of the two enantiomers.

Experimental Protocols

The following section details a generalized methodology for assessing the antiprion activity of compounds like this compound in a cell-based assay.

Cell Culture and Prion Infection

Scrapie-infected mouse neuroblastoma (ScN2a) cells are a widely used in vitro model for studying prion propagation and for screening potential antiprion compounds.[8]

-

Cell Line: Mouse neuroblastoma cells (N2a)

-

Prion Strain: Rocky Mountain Laboratory (RML) scrapie strain

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Infection: N2a cells are exposed to brain homogenate from RML-infected mice to establish a persistent infection, creating the ScN2a cell line.

Anti-Prion Compound Treatment

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Treatment: ScN2a cells are seeded in culture plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified period, typically 3-6 days, to allow for the assessment of its effect on PrPSc levels.

Quantification of Protease-Resistant PrPSc

A key feature of PrPSc is its partial resistance to digestion by proteinase K (PK). This property is exploited to differentiate it from the PK-sensitive PrPC.

-

Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.

-

Proteinase K Digestion: The cell lysates are incubated with a specific concentration of proteinase K at 37°C to digest PrPC and other cellular proteins, leaving the protease-resistant core of PrPSc (PrPres).

-

Western Blotting:

-

The PK-digested samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is incubated with a primary antibody specific for the prion protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The PrPres bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified using densitometry.

-

-

Data Analysis: The intensity of the PrPres bands in the treated samples is compared to the vehicle-treated control to determine the percentage of PrPSc reduction and to calculate the EC50/IC50 value.

Caption: Experimental workflow for assessing antiprion activity.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism by which l-Atabrine and other acridine derivatives inhibit prion formation is not fully elucidated, but it is believed to involve multiple cellular pathways. The leading hypothesis centers on their lysosomotropic properties.

Quinacrine is a weak base that can accumulate in acidic cellular compartments, such as lysosomes, thereby increasing the lysosomal pH. This alteration of the lysosomal environment is thought to interfere with the degradation of PrPSc and/or inhibit the conversion of PrPC to PrPSc, which is believed to occur in endocytic compartments.

The cellular clearance of PrPSc involves several key pathways, including:

-

Endolysosomal Pathway: PrPSc is internalized and trafficked to lysosomes for degradation.

-

Autophagy: A cellular process for the degradation of bulk cytoplasmic components, including aggregated proteins.

-

Ubiquitin-Proteasome System (UPS): This system is responsible for the degradation of most short-lived and misfolded proteins.

Disruption of these pathways can lead to the accumulation of PrPSc. It is plausible that l-Atabrine, by altering lysosomal function, indirectly affects these interconnected protein degradation and trafficking pathways.

Furthermore, studies have implicated certain signaling cascades in the regulation of PrPSc levels. For instance, the activation of the MEK/ERK pathway has been shown to stimulate PrPSc formation, while its inhibition can clear prions from infected cells. Conversely, the p38 MAP kinase pathway appears to have an inhibitory effect on prion formation. The relationship between l-Atabrine and these specific signaling pathways remains an area for further investigation.

Caption: Proposed prion propagation and degradation pathways.

Conclusion and Future Directions

This compound, the (R)-enantiomer of quinacrine, exhibits weaker antiprion activity in vitro compared to its (S)-counterpart. While the parent compound, quinacrine, showed initial promise, its failure in clinical trials highlights the significant challenges in translating in vitro findings to effective therapies for prion diseases. The development of drug resistance and the inability to achieve sustained therapeutic concentrations in the brain are major hurdles.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and specific acridine derivatives with improved pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Exploring the synergistic effects of l-Atabrine or related compounds with agents that target different pathways involved in prion pathogenesis.

-

Advanced In Vitro and In Vivo Models: Utilizing more complex models, such as organoids and humanized animal models, to better predict clinical efficacy.

A deeper understanding of the molecular mechanisms underlying the stereoselective inhibition of prion propagation by quinacrine enantiomers will be critical for the development of the next generation of antiprion drugs.

References

- 1. Item - Intracellular pathways involved in formation and degradation of prions - Karolinska Institutet - Figshare [openarchive.ki.se]

- 2. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]

- 4. Continuous quinacrine treatment results in the formation of drug-resistant prions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Regulation of PrPC signaling and processing by dimerization [frontiersin.org]

- 8. The curious antiprion activity of antimalarial quinolines [cureffi.org]

L-Atabrine Dihydrochloride: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Atabrine dihydrochloride, also known as quinacrine dihydrochloride, is a synthetic acridine derivative with a long history of use as an antimalarial and antiprotozoal agent. Emerging research has unveiled its potential as a multi-target therapeutic agent with applications in oncology, neurodegenerative diseases, and parasitology. This technical guide provides an in-depth overview of the core molecular targets and signaling pathways modulated by this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological interactions to facilitate further investigation and therapeutic development.

Introduction

This compound (quinacrine) has garnered significant interest for its therapeutic potential beyond its traditional use. Its ability to intercalate into DNA was an early proposed mechanism of action. However, recent studies have elucidated a more complex polypharmacological profile, revealing its interaction with key cellular signaling pathways and molecular machinery. This guide will explore the primary therapeutic targets of L-Atabrine, focusing on its roles in the inhibition of the NF-κB pathway, activation of p53, modulation of autophagy, and its effects on topoisomerase II, the FACT complex, and prion propagation.

Key Therapeutic Targets and Mechanisms of Action

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. L-Atabrine has been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.

-

Mechanism: L-Atabrine has been demonstrated to decrease constitutively active NF-κB in human colon carcinoma cell lines. It reduces the DNA binding activity of NF-κB and consequently down-regulates the expression of NF-κB-dependent survival proteins like c-FLIP and Mcl-1.[1][2][3] In some cell types, quinacrine prevents the binding of the p65 subunit of NF-κB to the promoter regions of target genes, such as ICAM-1.[3]

Activation of the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. Reactivation of p53 is a promising strategy for cancer therapy.

-

Mechanism: L-Atabrine has been identified as an activator of the p53 pathway. Studies have shown that it can induce p53-dependent transactivation in cancer cells.[4][5] This activation does not appear to be mediated by genotoxic stress but rather through the suppression of NF-κB activity, which is a known repressor of p53.[5]

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It is a well-established target for cancer chemotherapy.

-

Mechanism: L-Atabrine has been shown to inhibit the activity of topoisomerase II. It can completely inhibit DNA relaxation at a concentration of 10 μM, with an IC50 of 6.18 μM in a DNA relaxation assay.[6] This inhibition of topoisomerase activity contributes to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[7]

Targeting the FACT Complex

The Facilitates Chromatin Transcription (FACT) complex is a histone chaperone that plays a critical role in chromatin remodeling during transcription, replication, and DNA repair. It is often overexpressed in cancer cells.

-

Mechanism: L-Atabrine has been shown to be an inhibitor of the FACT complex. It leads to the disappearance of the SSRP1 subunit of FACT from the soluble protein fraction in cancer cells.[8] By targeting the FACT complex, L-Atabrine can interfere with DNA-dependent processes that are crucial for cancer cell survival and proliferation.

Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. Its role in cancer is complex, as it can be both pro-survival and pro-death. L-Atabrine has been shown to induce autophagic cell death in certain cancer contexts.

-

Mechanism: L-Atabrine induces autophagic flux in cancer cells, characterized by the upregulation of LC3BII and the degradation of p62/SQSTM1.[9][10] This process can lead to lysosomal membrane permeabilization and the release of cathepsins, ultimately triggering apoptotic cell death.[11][12]

Anti-Prion Activity

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). L-Atabrine has been investigated for its potential to inhibit prion propagation.

-

Mechanism: In cell culture models, L-Atabrine has been shown to be a potent anti-prion compound, inducing the clearance of protease-resistant PrPSc.[13][14] However, its efficacy in vivo has been limited, potentially due to poor blood-brain barrier penetration and the emergence of drug-resistant prion strains.[13][14][15]

Inhibition of Phospholipase A2

Phospholipase A2 (PLA2) enzymes are involved in various cellular processes, including inflammation and signal transduction.

-

Mechanism: L-Atabrine has been shown to inhibit phospholipase A2 activity. This inhibition is thought to be due to its binding to the enzyme, an interaction that can be influenced by the presence of acidic phospholipids and calcium ions.[16][17]

Quantitative Data

The following tables summarize the available quantitative data for the therapeutic effects of this compound.

Table 1: IC50 Values for Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H2452 | Mesothelioma | 3.46 ± 0.07 | [18] |

| H226 | Mesothelioma | 1.84 ± 0.12 | [18] |

| P452 (Pemetrexed-resistant) | Mesothelioma | 1.53 ± 0.16 | [18] |

| P226 (Pemetrexed-resistant) | Mesothelioma | 1.14 ± 0.22 | [18] |

| RKO | Colon Carcinoma | 5 | [1] |

| HT29 | Colon Carcinoma | 1 | [1] |

| HTB-26 | Breast Cancer | 10 - 50 | [19] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [19] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [19] |

Table 2: Inhibitory Concentrations for Molecular Targets

| Target | Assay | IC50 / Ki | Reference |

| Topoisomerase II | DNA Relaxation Assay | 6.18 µM (IC50) | [6] |

| Topoisomerase II | DNA Incision Assay | 318 µM (Ki) | [20] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of L-Atabrine for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

-

Clonogenic Assay:

-

Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat the cells with L-Atabrine for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

-

Allow the cells to grow for 1-2 weeks until visible colonies form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies and calculate the surviving fraction compared to the untreated control.[1][10]

-

NF-κB Activity Assays

-

Luciferase Reporter Assay:

-

Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Treat the transfected cells with L-Atabrine, with or without an NF-κB stimulus (e.g., TNF-α).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[3][21]

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Treat cells with L-Atabrine and/or an NF-κB stimulus.

-

Prepare nuclear extracts from the treated cells.

-

Incubate the nuclear extracts with a radiolabeled DNA probe containing an NF-κB binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the complexes by autoradiography. A decrease in the shifted band in L-Atabrine-treated samples indicates reduced NF-κB DNA binding.[1]

-

Topoisomerase II Inhibition Assay

-

DNA Relaxation Assay:

-

Incubate supercoiled plasmid DNA with purified topoisomerase II enzyme in the presence of varying concentrations of L-Atabrine.

-

The reaction is typically carried out in a buffer containing ATP.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[6]

-

Autophagy Flux Assay

-

Western Blotting for LC3 and p62:

-

Treat cells with L-Atabrine for various time points, in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against LC3 and p62.

-

An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 levels in the absence of a lysosomal inhibitor are indicative of increased autophagic flux. The accumulation of LC3-II in the presence of a lysosomal inhibitor further confirms the induction of autophagy.[9][10]

-

-

Fluorescence Microscopy with GFP-LC3:

-

Transfect cells with a plasmid expressing GFP-LC3.

-

Treat the cells with L-Atabrine.

-

Fix the cells and visualize the GFP-LC3 localization by fluorescence microscopy.

-

The formation of punctate GFP-LC3 structures (autophagosomes) indicates the induction of autophagy.[11]

-

Prion Propagation Assay

-

Scrapie-Infected Cell Culture Model:

-

Culture scrapie-infected neuroblastoma cells (e.g., ScN2a cells).

-

Treat the cells with different concentrations of L-Atabrine.

-

After a certain period of treatment, lyse the cells and digest with proteinase K to degrade the normal prion protein (PrPC).

-

Detect the remaining protease-resistant PrPSc by Western blotting or ELISA.

-

A reduction in the PrPSc signal indicates inhibition of prion propagation.[13][22][23]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.

Caption: Signaling pathways modulated by this compound.

Caption: General experimental workflow for evaluating L-Atabrine.

Conclusion

This compound is a promising polypharmacological agent with a diverse range of potential therapeutic targets. Its ability to concurrently modulate critical pathways such as NF-κB and p53, inhibit key enzymes like topoisomerase II, and interfere with chromatin remodeling via the FACT complex underscores its potential in cancer therapy. Furthermore, its effects on autophagy and prion propagation highlight its broader therapeutic applicability. This technical guide provides a foundational resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular interactions, optimizing its delivery to target tissues, and conducting rigorous preclinical and clinical studies to validate its efficacy and safety in various disease contexts.

References

- 1. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]

- 14. Continuous quinacrine treatment results in the formation of drug-resistant prions [ricerca.unityfvg.it]

- 15. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding of quinacrine to acidic phospholipids and pancreatic phospholipase A2. Effects on the catalytic activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biphasic modulation of platelet phospholipase A2 activity and platelet aggregation by mepacrine (quinacrine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The effects of inhibitors of topoisomerase II and quinacrine on ultraviolet-light-induced DNA incision in normal and xeroderma pigmentosum fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Inhibition of Fibril Formation by Atabrine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of l-Atabrine dihydrochloride, commonly known as quinacrine, on the formation of amyloid fibrils. The document summarizes key quantitative data, details experimental protocols from seminal studies, and presents visual workflows to facilitate understanding and replication of these experiments. Atabrine, a compound historically used as an antimalarial and antiprotozoal agent, has been investigated for its potential to modulate the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta (Aβ) and prion proteins.

Data Presentation: Quantitative Inhibition of Fibril Formation

The following tables summarize the quantitative data from in vitro studies on the inhibitory effects of quinacrine and its derivatives on fibril formation.

| Compound | Protein Target | Assay Type | Key Findings |

| Monomeric Quinacrine | Amyloid-beta (1-40) | Thioflavin T (ThT) Fluorescence | Inactive as an inhibitor of fibril formation.[1] |

| Multimeric Quinacrine Conjugate | Amyloid-beta (1-40) | Thioflavin T (ThT) Fluorescence | Inhibited fibril formation with an IC50 of 20 ± 10 µM.[1] |

| Quinacrine | Amyloid-beta | Thioflavin T (ThT) Fluorescence | Dose-dependently inhibited Aβ aggregation at concentrations of 0.5, 5, and 50 µM.[2] Also demonstrated disaggregation of pre-formed fibrils.[2] |

| Quinacrine | Prion Protein (in ScN2a cells) | Cell-based Prion Accumulation Assay | EC50 for inhibition of prion replication: 120 nM (extracellular) and 6713 nM (intracellular).[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Thioflavin T (ThT) Fluorescence Assay for Aβ Fibril Inhibition

This protocol is adapted from studies investigating the inhibitory effect of quinacrine on Aβ aggregation.[2]

Materials:

-

Monomeric Amyloid-beta (Aβ) peptide (e.g., Aβ1-40 or Aβ1-42)

-

Quinacrine (or test compound) solution at various concentrations (e.g., 0.5, 5, 50 µM)

-

Thioflavin T (ThT) solution

-

Incubator at 37°C

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Monomeric Aβ: Prepare a stock solution of monomeric Aβ peptide according to the manufacturer's instructions.

-

Incubation for Inhibition Assay:

-

In a 96-well plate, mix monomeric Aβ (final concentration of 25 µM) with different concentrations of quinacrine (0.5, 5, 50 µM).

-

Include a control well with monomeric Aβ (25 µM) without the inhibitor.

-

Seal the plate and incubate at 37°C for 3 days with gentle agitation.

-

-

Incubation for Disaggregation Assay:

-

Prepare Aβ fibrils by incubating a solution of monomeric Aβ (50 µM) at 37°C for 3 days.

-

Add different concentrations of quinacrine (0.5, 5, 50 µM) to the pre-formed fibrils.

-

Incubate the mixture for an additional 3 days at 37°C.

-

-

ThT Fluorescence Measurement:

-

After incubation, add ThT solution to each well.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (typically around 440 nm excitation and 480 nm emission).

-

The fluorescence intensity is proportional to the amount of amyloid fibrils.

-

Dot Blot Assay for Aβ Aggregate Size Differentiation

This protocol, used in conjunction with the ThT assay, helps to distinguish between high-molecular-weight (HMW) and low-molecular-weight (LMW) Aβ species.[2][4]

Materials:

-

Aβ samples from the inhibition/disaggregation assay

-

Molecular weight cut-off (MWCO) filters (e.g., 30-kDa)

-

Nitrocellulose or PVDF membrane

-

Dot blot apparatus

-

Primary antibody against Aβ (e.g., 6E10)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Take aliquots of the Aβ samples incubated with and without quinacrine.

-

Filtration:

-

Filter the samples through a 30-kDa MWCO filter. The filtrate will contain LMW Aβ species, while the retentate will contain HMW aggregates.

-

-

Dot Blotting:

-

Spot the filtrate onto a nitrocellulose or PVDF membrane using a dot blot apparatus.

-

Allow the membrane to dry completely.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Aβ.

-

Wash the membrane and incubate with a secondary antibody.

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

The intensity of the dots corresponds to the amount of LMW Aβ in the filtrate.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Thioflavin T (ThT) Assay.

Caption: Workflow for Dot Blot Filtration Assay.

References

- 1. A multimeric quinacrine conjugate as a potential inhibitor of Alzheimer's beta-amyloid fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A possible pharmacological explanation for quinacrine failure to treat prion diseases: pharmacokinetic investigations in a ovine model of scrapie - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinacrine directly dissociates amyloid plaques in the brain of 5XFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Atabrine Dihydrochloride and its Intricate Dance with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Atabrine dihydrochloride, also known as quinacrine, is a multifaceted compound with a long history as an antimalarial agent and a growing reputation in cancer chemotherapy and other therapeutic areas.[1][2] Its efficacy is not solely attributable to its well-documented DNA intercalating properties but also to its profound interactions with cellular membranes.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the interplay between this compound and cellular membranes. It synthesizes quantitative data, details key experimental protocols for investigating these interactions, and presents visual representations of the affected signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the membrane-centric activities of this versatile molecule.

Introduction: Beyond DNA Intercalation

For decades, the primary mechanism of action attributed to this compound was its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription.[3][4][5] While this remains a significant aspect of its bioactivity, a growing body of evidence highlights the critical role of its interactions with cellular membranes in mediating its diverse therapeutic effects.[1][2][3] As a cationic and lipophilic molecule, this compound readily partitions into the lipid bilayer, influencing membrane structure and function in multiple ways.[2][6]

This guide will delve into the specifics of these interactions, covering the compound's effects on membrane fluidity, potential, and the activity of membrane-associated enzymes. Furthermore, it will explore how these membrane perturbations translate into the modulation of critical intracellular signaling pathways.

Quantitative Analysis of this compound-Membrane Interactions

The interaction of this compound with cellular membranes can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its effects.

Table 1: Effects of this compound on Membrane Physical Properties

| Parameter | Model System | Concentration | Observed Effect | Reference |

| Membrane Resistance (RM) | DOPC microcavity-supported lipid bilayer | 20 µM | Reduction from 2.58 ± 0.01 MΩ to 2.06 ± 0.02 MΩ | [2] |

| Membrane Capacitance (QM) | DOPC microcavity-supported lipid bilayer | 20 µM | No significant change (5.30 ± 0.02 µF sm–1 to 5.28 ± 0.02 µF sm–1) | [2] |

| Gel to Liquid Crystalline Phase Transition Temperature (Tc) | Dipalmitoylphosphatidylcholine (DPPC) bilayers | 1:2 (drug to lipid molar ratio) | Decrease of 2.5°C | [7] |

| Lipid Diffusivity | DOPC membrane | Not specified | Increased | [2] |

| Lipid Diffusivity | DOPC:Cholesterol membrane | Not specified | Decreased | [2] |

Table 2: Inhibition of Membrane-Associated Enzymes and Channels by this compound

| Target | Source/Model System | IC50 / Kd | Notes | Reference |

| Phospholipase A2 | Porcine pancreas | IC50 = 17 µM | [8] | |

| High-threshold Ca2+ channels | Rat hippocampal neurons | Kd = 30 ± 5 µM | Single-protonated form has a Kd of 3 µM | [9] |

| Inward rectifier K+ channels (IKATP) | Cardiac myocytes | More sensitive than IK1 | [10] |

Key Experimental Protocols

The study of this compound's interaction with cellular membranes employs a variety of sophisticated biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[11][12][13]

Objective: To quantify the thermodynamic parameters of this compound binding to lipid vesicles.

Materials:

-

Isothermal Titration Calorimeter (e.g., VP-ITC MicroCalorimeter)[11]

-

This compound solution of known concentration.

-

Liposome suspension (e.g., DOPC, DPPC) of known lipid concentration.

-

Buffer solution (e.g., PBS, pH 7.4).

Protocol:

-

Liposome Preparation: Prepare liposomes using the standard extrusion method. Dissolve lipids in chloroform, evaporate the solvent to form a thin film, and hydrate the film with buffer. Subject the suspension to multiple freeze-thaw cycles and then extrude through polycarbonate filters of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles.[11]

-

Sample Preparation: Dissolve this compound and the liposome suspension in the same buffer to minimize heat of dilution effects.

-

ITC Experiment Setup:

-

Titration: Perform a series of injections of the liposome suspension into the drug solution. The instrument will measure the heat evolved or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Plot the cumulative heat against the lipid concentration. Fit the data to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[11][12]

Membrane Fluidity Assay using DPH Fluorescence Anisotropy

Membrane fluidity can be assessed by measuring the fluorescence anisotropy of a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[14][15][16]

Objective: To determine the effect of this compound on the fluidity of cellular or model membranes.

Materials:

-

Fluorescence spectrophotometer with polarizers.

-

DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescent probe.[14]

-

Cell suspension or liposome suspension.

-

This compound.

-

Buffer solution.

Protocol:

-

Sample Preparation:

-

For liposomes: Prepare a liposome suspension as described in the ITC protocol.

-

For cells: Harvest cells and resuspend them in buffer at a specific density.

-

-

Labeling with DPH: Add DPH (e.g., 10 µM) to the liposome or cell suspension and incubate (e.g., at 45°C for 30 minutes for liposomes) to allow the probe to incorporate into the membrane.[15]

-

Treatment: Add varying concentrations of this compound to the labeled suspension.

-

Fluorescence Anisotropy Measurement:

-

Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor.[17]

-

Interpretation: A decrease in the anisotropy value (r) corresponds to an increase in membrane fluidity.

Membrane Potential Measurement using DiSC3(5) Fluorescence Quenching

The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) can be used to monitor changes in membrane potential. This cationic dye accumulates in polarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye and a subsequent increase in fluorescence.[18][19][20][21]

Objective: To assess the effect of this compound on the membrane potential of cells.

Materials:

-

Multifunctional microplate reader or fluorometer.

-

DiSC3(5) fluorescent dye.

-

Cell suspension (e.g., bacteria or other cells).

-

This compound.

-

Buffer solution.

Protocol:

-

Cell Preparation: Grow cells to the desired phase (e.g., exponential phase) and adjust the cell density (e.g., OD600 = 0.5).[18]

-

Dye Loading: Add DiSC3(5) (e.g., 5 µM) to the cell suspension and incubate (e.g., for 30 minutes) to allow the dye to accumulate in the cells.[18]

-

Washing (Optional but Recommended): Centrifuge the cell suspension to remove excess dye and resuspend the cells in fresh buffer or the drug solution.[18]

-

Treatment: Add this compound at the desired concentration.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., excitation at 622 nm and emission at 670 nm).[18]

-

Interpretation: An increase in fluorescence intensity indicates membrane depolarization.[18][19] The initial quenching of fluorescence upon dye addition to polarized cells can also be monitored over time.[20]

Visualization of Signaling Pathways and Workflows

The interaction of this compound with cellular membranes can trigger a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate key affected signaling pathways and a general experimental workflow.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways implicated in cell survival, proliferation, and inflammation, often in a manner linked to its membrane interactions.

Caption: this compound signaling network.

The diagram above illustrates how this compound, through its interaction with the cellular membrane and other intracellular targets, inhibits pro-survival and pro-inflammatory pathways (AKT and NF-κB) while inducing the pro-apoptotic p53 pathway.[1][4]

Crosstalk between p53 and NF-κB Pathways

A key aspect of this compound's action is its ability to simultaneously modulate the p53 and NF-κB pathways, which are known to engage in inhibitory crosstalk.

Caption: p53 and NF-κB crosstalk modulation.

This diagram shows the reciprocal inhibition between p53 and NF-κB, partly through competition for the transcriptional co-activator CBP/p300.[1] this compound shifts this balance towards p53-mediated apoptosis by both inducing p53 and inhibiting NF-κB.[1][4]

General Experimental Workflow for Studying Drug-Membrane Interactions

The investigation of how a compound like this compound interacts with cellular membranes typically follows a structured workflow, starting from model membrane preparation to biophysical characterization and cellular assays.

Caption: Drug-membrane interaction workflow.

This flowchart outlines a logical progression for characterizing the interaction of this compound with cellular membranes, from initial biophysical studies to validation in cellular contexts.

Conclusion